![molecular formula C7H14NO2+ B1238556 4-(Trimethylammonio)but-2-enoic acid](/img/structure/B1238556.png)
4-(Trimethylammonio)but-2-enoic acid
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Overview
Description
4-(trimethylammonio)but-2-enoic acid is a quaternary ammonium ion. It is a conjugate acid of a 4-(trimethylammonio)but-2-enoate.
Scientific Research Applications
Synthesis and Enzyme Inhibition
- 4-(Trimethylammonio)but-2-enoic acid derivatives are synthesized for inhibiting human carbonic anhydrase I and II isoenzymes. These derivatives show significant results in inhibiting these isoenzymes, suggesting potential applications in physiological processes (Oktay et al., 2016).
Biological Activity and Novel Compounds Synthesis
- This compound is involved in reactions leading to the synthesis of novel indolylpyridazinone derivatives with antibacterial activity (Abubshait, 2007).
- It also plays a role in the synthesis of L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of enzymatic synthesis of S-adenosylmethionine (Sufrin et al., 1982).
Spectroscopic Characterization and Crystal Structure
- 4-(Trimethylammonio)but-2-enoic acid derivatives have been characterized spectroscopically and through crystal structure analysis, providing insights into their molecular structure (Sirajuddin et al., 2015).
Hemostatic Activity and Pharmacological Effects
- Derivatives of this compound have been studied for their impact on the blood coagulation system, revealing compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
properties
Product Name |
4-(Trimethylammonio)but-2-enoic acid |
---|---|
Molecular Formula |
C7H14NO2+ |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
[(E)-3-carboxyprop-2-enyl]-trimethylazanium |
InChI |
InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3/p+1/b5-4+ |
InChI Key |
GUYHPGUANSLONG-SNAWJCMRSA-O |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)O |
SMILES |
C[N+](C)(C)CC=CC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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